molecular formula C25H28FN5O4S B2930341 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-19-1

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2930341
CAS No.: 369367-19-1
M. Wt: 513.59
InChI Key: HWFTYZDFYWARKG-UHFFFAOYSA-N
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Description

The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a piperazine ring, a 4-fluorophenyl group, and a 3,4,5-trimethoxyphenyl moiety. The fluorine atom at the para position of the phenyl group may enhance metabolic stability and bioavailability through electron-withdrawing effects .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h5-8,13-14,21,32H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFTYZDFYWARKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Trimethoxyphenyl group : Contributes to the lipophilicity and interaction with biological targets.
  • Thiazolo-triazole moiety : Implicated in diverse biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds often demonstrate antimicrobial properties. The presence of the fluorophenyl group is thought to enhance this activity by increasing membrane permeability and disrupting microbial cell walls.

2. Anticancer Potential

The thiazolo-triazole structure is associated with anticancer properties. In vitro studies have revealed that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of specific signaling pathways.

3. Neuropharmacological Effects

Given the piperazine moiety's known interactions with neurotransmitter systems, this compound may exhibit anxiolytic or antidepressant effects. Preliminary studies suggest modulation of serotonin and dopamine receptors.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL. This suggests potential for development as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell wall integrity
AnticancerInduces apoptosisActivation of caspase pathways
NeuropharmacologicalPotential anxiolytic effectsModulation of serotonin/dopamine receptors

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name / ID Key Substituents Molecular Weight Pharmacological Activity Structural Features Source
Target Compound 4-Fluorophenyl, 3,4,5-trimethoxyphenyl, methylthiazolo-triazol ~555.5 (est.) Not explicitly reported Thiazolo-triazol core, piperazine linker, planar conformation except fluorophenyl N/A
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl ~540.9 Unknown Ethoxy group at phenyl; chloro substituent
Compound 4 () 4-Chlorophenyl, 4-fluorophenyl, triazol-pyrazole-thiazole ~600.7 Antimicrobial activity Isostructural with halogen variations; non-planar fluorophenyl conformation
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole () Methoxyphenyl, triazol-thiadiazole core ~400–450 Antifungal (docking studies) Thiadiazole core; molecular docking with 14-α-demethylase lanosterol
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo-triazol-6-ol 3-Fluorophenyl, 4-methoxyphenyl, furan 505.6 Unknown Furan substituent; methoxy at para position

Key Observations

Halogen Substituents : Replacement of the target compound’s 4-fluorophenyl group with chlorine (as in ) or bromine (as in ) alters electronic properties and intermolecular interactions. Chloro derivatives (e.g., Compound 4) exhibit antimicrobial activity, suggesting halogen choice impacts biological targeting .

Methoxy vs.

Conformational Flexibility : The perpendicular orientation of one fluorophenyl group in isostructural analogs () suggests conformational adaptability critical for receptor interactions.

Molecular Weight and Solubility : The target compound’s higher molecular weight (~555.5 vs. ~505.6 in ) may reduce solubility, necessitating formulation optimization for bioavailability.

Pharmacological Implications

  • Antimicrobial Potential: The chloro derivative (Compound 4) demonstrated antimicrobial activity, implying that the target compound’s 4-fluorophenyl group could enhance specificity or potency against similar pathogens .
  • Antifungal Activity: Triazolo-thiadiazoles () inhibited 14-α-demethylase lanosterol, a cytochrome P450 enzyme. The target compound’s triazol core and methoxy groups may similarly engage fungal enzyme active sites.
  • CNS Modulation : Piperazine moieties in related compounds (e.g., ) suggest possible central nervous system (CNS) activity, though the target compound’s trimethoxyphenyl group may redirect activity toward peripheral targets.

Crystallographic and Physicochemical Properties

  • Isostructural Halogen Derivatives : Compounds 4 and 5 () share identical crystal packing except for halogen-dependent van der Waals adjustments, indicating predictable solid-state behavior for halogen-substituted analogs.
  • Planarity and Packing : The near-planar conformation of the target compound’s core (excluding the fluorophenyl group) may facilitate π-π stacking in crystal lattices or receptor binding pockets .

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